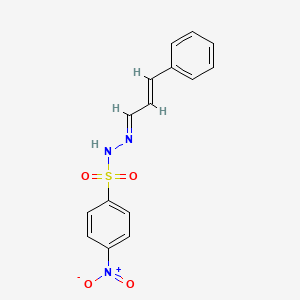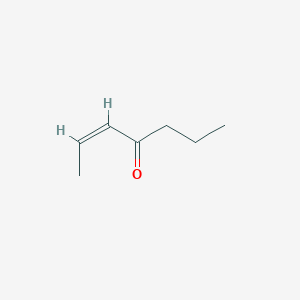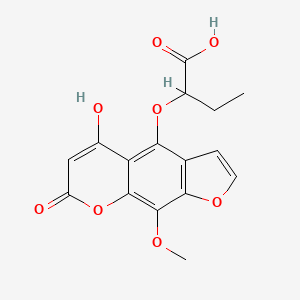
4-(Hydroxy(oxido)amino)-N'-(3-phenyl-2-propenylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a hydroxy(oxido)amino group, a phenyl-propenylidene moiety, and a benzenesulfonohydrazide structure, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonohydrazide core: This can be achieved by reacting benzenesulfonyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the phenyl-propenylidene moiety: This step involves the condensation of the benzenesulfonohydrazide intermediate with cinnamaldehyde (3-phenyl-2-propenal) in the presence of an acid catalyst.
Addition of the hydroxy(oxido)amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl-propenylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, while the phenyl-propenylidene moiety can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
- 1-((3-phenyl-2-propenylidene)amino)pyridinium iodide
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields.
Propriétés
Numéro CAS |
6288-08-0 |
|---|---|
Formule moléculaire |
C15H13N3O4S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)14-8-10-15(11-9-14)23(21,22)17-16-12-4-7-13-5-2-1-3-6-13/h1-12,17H/b7-4+,16-12+ |
Clé InChI |
BWMATZJVVOZBAS-JAFAMXRVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)






